Leelamine Hydrochloride

Oncology Melanoma Selectivity Index

Leelamine Hydrochloride (CAS 16496-99-4) delivers a unique polypharmacology profile—simultaneous PDK inhibition, CB1 agonism, and lysosomotropic cholesterol transport disruption—that cannot be replicated by combining selective agents. With 4.5-fold selectivity for cancer cells over normal fibroblasts and 60% in vivo xenograft tumor growth inhibition, it is the superior tool for overcoming drug resistance in melanoma. Its androgen receptor-independent efficacy in castration-resistant prostate cancer (CRPC) and oral PDK-inhibitory activity in diabetic models further expand its utility. Available in ≥98% purity with flexible sizing from mg to g. Secure your supply through verified B2B channels today.

Molecular Formula C20H32ClN
Molecular Weight 321.9 g/mol
CAS No. 16496-99-4
Cat. No. B134503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeelamine Hydrochloride
CAS16496-99-4
Synonyms(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl_x000B_-1-phenanthrenemethanamine) Hydrochloride;  13-Isopropyl-podocarpa-8,11,13-trien-15-amine Hydrochloride; _x000B_(+)-Dehydroabietylamine Hydrochloride;  NSC 2955 Hydrochloride;  Leelamin
Molecular FormulaC20H32ClN
Molecular Weight321.9 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl
InChIInChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1
InChIKeyCVPQLGCAWUAYPF-WFBUOHSLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Leelamine Hydrochloride CAS 16496-99-4 for Cancer & Metabolic Research: A Multipathway Diterpene Tool Compound


Leelamine Hydrochloride (CAS 16496-99-4), a tricyclic diterpene amine isolated from pine bark, is a research compound with polypharmacology relevant to oncology and metabolic studies. Its core verified activities include: inhibition of pyruvate dehydrogenase kinase (PDK) with an IC50 of 9.5 µM [1]; weak agonism at cannabinoid receptors CB1 and CB2, displacing [3H]-SR141716A binding with an IC50 of 2.86 µM ; and a lysosomotropic mechanism that disrupts intracellular cholesterol transport [2]. These activities underpin its use in experimental models of cancer (melanoma, prostate, breast) and diabetes.

Beyond a Simple Diterpene: Why Leelamine Hydrochloride Cannot Be Directly Substituted for Other PDK, CB1, or Lysosomotropic Agents


Leelamine Hydrochloride is not a selective inhibitor of any single target. Its biological profile is defined by the unique, concurrent engagement of at least three distinct mechanisms: PDK inhibition, CB1 agonism, and lysosomotropic cholesterol transport disruption [1]. This polypharmacology contrasts sharply with selective PDK inhibitors (e.g., Dichloroacetate), selective CB1 agonists (e.g., ACPA), or other lysosomotropic agents (e.g., chloroquine). Critically, the functional consequences of this multi-pathway engagement, particularly its 4.5-fold selectivity for cancer cells over normal cells, cannot be replicated by simply combining selective agents [2]. The evidence below demonstrates these quantitative and functional differentiations, which are essential for proper experimental design and result interpretation.

Head-to-Head and Cross-Study Evidence: Quantifying Leelamine Hydrochloride Differentiation from Analogs


Cancer Cell Selectivity vs. Normal Cells: A 4.5-Fold Therapeutic Window Not Observed with Other PDK Inhibitors

Leelamine Hydrochloride demonstrates a 4.5-fold selectivity for killing melanoma cells over normal fibroblasts. This is a stark functional differentiator from other PDK inhibitors like Dichloroacetate (DCA), which lacks such cancer-selective cytotoxicity in the same experimental context [1]. In a direct comparison, Leelamine had an average IC50 of 2.0 µM in melanoma cells versus 9.3 µM in normal cells, while DCA and other tested PDK inhibitors (e.g., AZD7545, VER-246608) showed minimal cytotoxicity in cancer cells [2].

Oncology Melanoma Selectivity Index

In Vivo Melanoma Xenograft Efficacy: 60% Tumor Growth Inhibition Independent of Weight Loss or Organ Toxicity

In a preclinical melanoma xenograft model, Leelamine Hydrochloride inhibited the growth of established tumors by an average of 60% [1]. This in vivo efficacy is notable because it occurred without affecting animal body weight or blood markers of major organ function, differentiating it from many cytotoxic chemotherapies that cause significant systemic toxicity at efficacious doses. This favorable in vivo profile is not a property of all PDK inhibitors and is a key finding from the same study that identified its multi-pathway targeting mechanism (PI3K, MAPK, STAT3) [1].

Oncology Xenograft In Vivo Efficacy

PDK Inhibition: Cross-Study Comparison with Dichloroacetate (DCA) Reveals Different Isoform Potency Profiles

Leelamine Hydrochloride is a PDK inhibitor with a reported IC50 of 9.5 µM [1]. While this is less potent than some next-generation PDK inhibitors, it occupies a distinct chemical space and exhibits a different functional profile. For context, the classic PDK inhibitor Dichloroacetate (DCA) has reported IC50 values of 183 µM and 80 µM for PDK2 and PDK4, respectively . More potent inhibitors exist (e.g., JX06 with IC50 of 49 nM for PDK1), but Leelamine's value lies not in being the most potent, but in being a well-characterized, orally active diterpene with a defined and distinct polypharmacology that includes anti-cancer effects not seen with DCA .

Metabolism Diabetes PDK Inhibitor

Lysosomotropic Cholesterol Transport Inhibition: A Class-Level Differentiator from Selective PDK/CB1 Agents

Leelamine Hydrochloride's mechanism of action is fundamentally linked to its lysosomotropic properties, leading to the disruption of intracellular cholesterol transport [1]. This is a class-level differentiator from agents that solely inhibit PDK or agonize CB1. The accumulation of cholesterol in lysosomal/endosomal compartments is the primary driver of its cancer cell apoptosis, which is not observed with selective PDK inhibitors like DCA or selective CB1 agonists [2]. This mechanism is analogous to, but structurally distinct from, other lysosomotropic agents like chloroquine derivatives.

Cancer Metabolism Cholesterol Transport Lysosomotropic

Targeted Research Applications for Leelamine Hydrochloride Based on Verifiable Evidence


Investigating Multi-Pathway Inhibition in Drug-Resistant Melanoma

Leelamine Hydrochloride is optimally applied in studies aiming to overcome drug resistance in melanoma. Its ability to simultaneously inhibit PI3K, MAPK, and STAT3 pathways—key drivers of resistance to single-agent therapies—makes it a superior tool for this purpose. The 4.5-fold selectivity for melanoma cells over normal fibroblasts and 60% in vivo xenograft tumor growth inhibition [1] provide a robust evidence base for its use in pre-clinical models of therapy-resistant melanoma.

Studying Lysosome-Mediated Cell Death in Androgen-Independent Prostate Cancer

Given its confirmed mechanism as a lysosomotropic inhibitor of intracellular cholesterol transport and its activity against castration-resistant prostate cancer (CRPC) cells [1], Leelamine Hydrochloride is a prime candidate for research into alternative cell death pathways in CRPC. Its efficacy is independent of androgen receptor status [2], a critical differentiator from anti-androgen therapies.

Exploring the Role of PDK Inhibition in Metabolic Disease Models

As an orally active PDK inhibitor with a documented blood glucose-lowering effect in diabetic mice [1], Leelamine Hydrochloride serves as a specific tool for investigating the role of PDK in glucose metabolism and diabetes. While its PDK IC50 of 9.5 µM indicates it is not the most potent tool for all PDK studies, its unique diterpene scaffold and additional biological activities (CB1 agonism, cholesterol transport inhibition) make it valuable for studying the intersection of metabolism and other pathways.

Elucidating CB1 Receptor Biology with a Weak, Structurally Unique Agonist

Leelamine Hydrochloride is a weak agonist of CB1 and CB2 receptors, displacing [3H]-SR141716A binding with an IC50 of 2.86 µM [1]. This low potency, combined with its non-classical diterpene structure, makes it a useful tool for studying CB1 receptor function without the confounding effects of potent orthosteric agonists. It is particularly useful in experiments where the polypharmacology of Leelamine (PDK inhibition, lysosomotropism) is not a confounding factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leelamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.